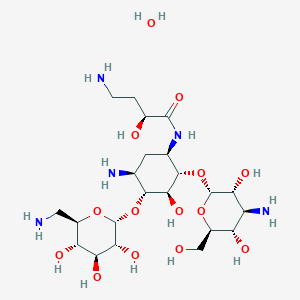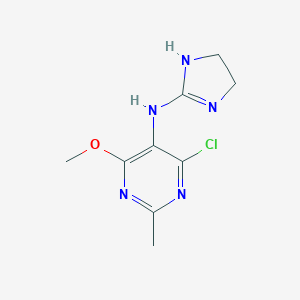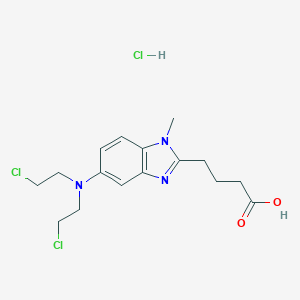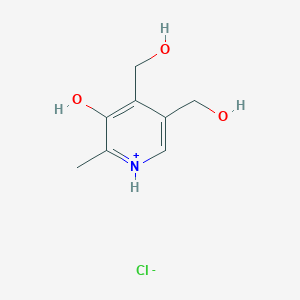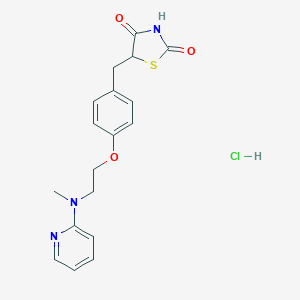
Gadodiamide
概要
説明
Gadodiamide is a contrast agent with magnetic properties. It is used in combination with magnetic resonance imaging (MRI) to allow blood vessels, organs, and other non-bony tissues to be seen more clearly on the MRI . It is used to help diagnose certain disorders of the brain and spine (central nervous system), or the stomach and chest areas .
Synthesis Analysis
Gadodiamide is a complex of gadolinium (Gd), whose structure presents two carboxylate groups of diethylenetriaminepentaacetic acid (DTPA) substituted by two amide groups (BMA) . The use of liposomes as carriers of gadodiamide (Gd–DTPA–BMA) has shown great potential for cancer therapy .Molecular Structure Analysis
The molecular formula of Gadodiamide is C16H26GdN5O8 . Its molecular weight is 573.66 . Gadodiamide is a complex of gadolinium (Gd), whose structure presents two carboxylate groups of diethylenetriaminepentaacetic acid (DTPA) substituted by two amide groups (BMA) .Physical And Chemical Properties Analysis
The molecular weight of Gadodiamide is 573.66 . It is soluble in DMSO . More specific physical and chemical properties may be found in its Certificate of Analysis .科学的研究の応用
Magnetic Resonance Imaging (MRI) Contrast Agent
Gadodiamide is a gadolinium-based contrast agent (GBCA) that has significantly transformed the field of magnetic resonance imaging (MRI) . It facilitates the use of contrast-enhanced MRI, allowing for vital clinical diagnoses in a plethora of diseases that would otherwise remain undetected . Over 500 million doses have been administered worldwide .
Pharmacokinetics and Toxicity Studies
Scientific research has documented the retention of gadolinium in tissues, long after exposure . This understanding of the pharmacokinetics in humans and animals is pivotal to understanding the distribution and excretion of gadolinium and GBCAs, and ultimately their potential retention .
Nephrogenic Systemic Fibrosis Research
The discovery of a GBCA-associated disease termed nephrogenic systemic fibrosis, found in patients with impaired renal function, has led to further research into the effects of Gadodiamide . Restricting the use of Gd-chelates in persons with severely impaired renal function has decreased the occurrence of this toxic effect in the last decade .
Gadolinium Retention Studies
There has been an increasing awareness of Gadolinium retention in the body, even in patients without renal dysfunction . The cumulative number of doses given, and the chemical structure of the chelate given, are factors of importance for retention in tissues .
Toxicity Mechanisms Research
Studies have shown that exposure to GBCAs is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs .
Contrast Agent Development
The properties of its trivalent cation (Gd3+) make it suitable to serve as the central ion in chelates administered intravenously to patients as a contrast agent in magnetic resonance imaging . Such Gd-chelates have been used for more than thirty years .
作用機序
Target of Action
Gadodiamide hydrate, also known as gadodiamide, is primarily used in magnetic resonance imaging (MRI) procedures to assist in the visualization of blood vessels . Its primary targets are the water protons present in the tissues where it is distributed .
Mode of Action
Gadodiamide hydrate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This magnetic moment alters the relaxation rates of water protons in its vicinity in the body . As water protons move through this local magnetic field, the changes in the magnetic field experienced by the protons reorient them with the main magnetic field more quickly than in the absence of a paramagnetic agent . This selective increase in contrast in tissues where gadodiamide accumulates allows for enhanced visualization during MRI procedures .
Biochemical Pathways
It is known that gadodiamide hydrate affects the relaxation times of water protons, which is a crucial aspect of the magnetic resonance imaging process .
Pharmacokinetics
The pharmacokinetic properties of gadodiamide hydrate are characterized by its distribution in the body and its elimination. The elimination half-life is approximately 77.8 minutes . The protein binding of gadodiamide hydrate is negligible .
Result of Action
The primary result of gadodiamide hydrate’s action is the enhanced visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as in the body, including the thoracic, abdominal, pelvic cavities, and retroperitoneal space . It provides contrast enhancement and facilitates the visualization of abnormal structures or lesions in various parts of the body, including the central nervous system .
Action Environment
The action of gadodiamide hydrate is influenced by the environment in which it is used. For instance, the contrast enhancement provided by gadodiamide hydrate is most effective in a magnetic field, such as that generated in an MRI machine . Furthermore, the efficacy and stability of gadodiamide hydrate can be influenced by factors such as the patient’s kidney function, as gadodiamide hydrate is eliminated unchanged in the urine .
Safety and Hazards
特性
IUPAC Name |
2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O8.Gd.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;1H2/q;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCLDSMKWNNKOM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28GdN5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048647 | |
| Record name | Gadodiamide hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform | |
| Record name | GADODIAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
MW 1071.15. Osmolality (37 °C, 0.5 molarity): 789 mOsM/kg water. Viscosity (cP): 2.0 (20 °C), 1.4 (37 °C); density at 20 °C: 1.13; logP (butanol/water): -2.1 /Gadodiamide injection/ | |
| Record name | GADODIAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Omniscan | |
CAS RN |
122795-43-1, 131410-48-5 | |
| Record name | Gadodiamide hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GADODIAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of gadodiamide?
A1: Gadodiamide is a gadolinium-based contrast agent with the molecular formula C16H26GdN5O9 and a molecular weight of 573.7 g/mol. []
Q2: What is the chemical structure of gadodiamide?
A2: Gadodiamide is a nonionic, linear chelate. It consists of gadolinium ion (Gd3+) complexed with diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA). []
Q3: Does the presence of excipients affect the stability and biodistribution of gadodiamide?
A3: Research suggests that the presence of calcium(DTPA-BMA) as an excipient in formulated gadodiamide can decrease the amounts of residual gadolinium measured in the whole body, bone, and liver in mice compared with levels obtained when gadodiamide is injected alone. []
Q4: How does the stability of gadodiamide compare to other gadolinium chelates?
A4: Compared to macrocyclic gadolinium chelates like gadoteridol and gadoterate, gadodiamide, a linear chelate, exhibits lower stability, leading to higher residual gadolinium levels in tissues at longer residence times. []
Q5: Does the stability of gadodiamide vary depending on the environment?
A5: Yes, in vitro studies have shown that gadodiamide can dissociate in serum, both rat and human, highlighting its potential instability in biological environments. []
Q6: How is gadodiamide eliminated from the body?
A6: Gadodiamide is primarily excreted through the kidneys. Studies in rats show that 94% of the administered dose is excreted in urine within the first 24 hours after administration. []
Q7: How does renal function affect the elimination of gadodiamide?
A7: In patients with renal insufficiency, the excretion of gadodiamide is prolonged compared with healthy individuals. [] Patients on hemodialysis can eliminate gadodiamide efficiently through dialysis, with 74.1% removed after the first session and 98.8% after the third session. []
Q8: Can gadodiamide be used to assess glomerular filtration rate in renal transplant patients?
A8: Studies indicate that gadodiamide clearance can be used as a marker for glomerular filtration rate in renal transplant patients with moderately to severely impaired renal function. []
Q9: How does gadodiamide cross the blood-brain barrier?
A9: Research suggests that gadodiamide can enter the brain via cerebrospinal fluid (CSF). Dynamic MRI in rats showed a rapid transition of gadodiamide from blood to CSF. [] The distribution pattern suggests dependence on both blood flow and CSF flow. []
Q10: Does gadodiamide enter the lumen of prostatic glands?
A10: X-ray fluorescence microscopy in a mouse model revealed that intravenously administered gadodiamide is taken up by the glandular lumens of the mouse prostate. []
Q11: What is the effect of gadodiamide on fibroblasts?
A11: Gadodiamide has been shown to "activate" fibroblasts, stimulating their growth and synthesis of hyaluronan and collagen. [] This activation may contribute to the development of nephrogenic systemic fibrosis (NSF). []
Q12: What are the effects of gadodiamide on human keratinocytes?
A12: In vitro studies show that high concentrations of gadodiamide induce both autophagy and apoptosis in human keratinocyte HaCaT cells. []
Q13: What is the effect of gadodiamide on normal brain glial cells?
A13: High concentrations of gadodiamide have been shown to induce autophagy and apoptosis in normal brain glial SVG P12 cells. []
Q14: Can gadodiamide be used to monitor drug distribution during convection-enhanced delivery (CED) in the brain?
A14: Research in primates shows that co-infusing gadodiamide with therapeutic agents during CED allows real-time MRI monitoring of drug distribution. []
Q15: What is nephrogenic systemic fibrosis (NSF)?
A15: NSF is a rare, debilitating fibrosing disorder primarily affecting the skin of patients with renal insufficiency. [, ]
Q16: What is the association between gadodiamide and NSF?
A16: Multiple studies have identified a strong association between gadodiamide administration and the development of NSF, particularly in patients with severe renal impairment. [, , , , , , , ]
Q17: What are the risk factors for developing NSF after gadodiamide administration?
A17: Risk factors for developing NSF after gadodiamide administration include severe renal impairment (stage 5 CKD or dialysis), cumulative gadodiamide exposure, high-dose erythropoietin treatment, and elevated serum calcium and phosphate levels. [, , , , , ]
Q18: Are there specific patient populations that should avoid gadodiamide administration?
A18: Gadodiamide is contraindicated in patients with severe renal insufficiency (stage 5 CKD or dialysis) due to the high risk of developing NSF. [, , ] Pregnant women should also avoid unstable gadolinium agents, including gadodiamide, due to the risk of gadolinium release and potential toxicity to the fetus. []
Q19: Does prophylactic saline hydration protect against gadodiamide-induced nephropathy in rats?
A19: Studies in rats show that prophylactic 0.9% saline hydration can significantly inhibit high-dose gadodiamide-induced nephropathy, reducing the extent of creatinine clearance reduction and renal tubular cell injuries. []
Q20: How does gadodiamide compare to other GBCAs in terms of safety in a rat model of renal failure?
A20: In a rat model of severe renal failure, gadodiamide administration was associated with high morbidity-mortality and skin lesions, whereas macrocyclic GBCAs like gadopiclenol, gadoterate, and gadobutrol did not induce such effects. []
Q21: Can gadodiamide cause acute adverse events?
A21: Yes, both allergic-like and physiologic reactions have been reported after gadodiamide administration, though less frequently compared to some other GBCAs like gadobenate and gadobutrol. []
Q22: Does gadodiamide accumulate in the brain?
A22: Studies have demonstrated gadolinium retention in various brain regions after repeated administration of gadodiamide, particularly in the deep cerebellar nuclei (DCN) and globus pallidus (GP). [, , , , , , , ]
Q23: How does the extent of brain gadolinium deposition compare between gadodiamide and other GBCAs?
A23: Linear GBCAs, including gadodiamide, result in significantly higher brain Gd concentrations compared with macrocyclic GBCAs. [, , , , , ]
Q24: What are the long-term effects of gadolinium retention in the brain?
A24: While gadolinium deposition in the brain has been observed after GBCA administration, it has not been clearly linked to any adverse effects or histopathological alterations. [, ] More research is needed to understand the long-term consequences of this deposition.
Q25: What is the chemical speciation of gadolinium retained in the brain after gadodiamide administration?
A25: Comprehensive speciation analysis revealed that the majority of Gd retained in the DCN after repeated gadodiamide administrations was present as insoluble particulate species, likely composed of mixed Gd/Ca phosphates. [] Only a small amount of Gd was present in soluble fractions, mainly bound to macromolecules. []
Q26: Is there evidence for transmetalation of gadolinium with endogenous metals in the brain?
A26: Analysis of the spatial distribution of Gd, Fe, and Mn in the rat brain did not reveal significant colocalization between Gd and endogenous Fe or Mn. [] This suggests that local transmetalation with these metals is unlikely to be the main mechanism responsible for Gd deposition patterns. []
Q27: How does the spatial distribution of Gd in the brain after gadodiamide administration relate to the distribution of other elements?
A27: Laser ablation-inductively coupled plasma mass spectrometry revealed high Gd concentrations in various structures of the gray matter after gadodiamide administration, including some structures not previously reported to retain Gd. [] This spatial pattern did not correlate with the distribution of endogenous Fe or Mn, suggesting that other factors besides transmetalation influence Gd deposition. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








